N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide
Description
This compound belongs to the benzamide class, featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a fluorine atom at the para position of the benzamide moiety, and a pyridin-3-ylmethyl group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity. The dimethoxy substituents likely enhance solubility and modulate electronic properties, while the fluorine atom may improve metabolic stability and binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-14-4-3-11-24-12-14)21(27)15-5-7-16(23)8-6-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHFCXLEVYPTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole derivative with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: It can inhibit pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide and related benzamide-thiazole/pyridine derivatives:
Key Findings:
Structural Variations: The target compound utilizes a benzothiazole core, whereas analogs like 4d and 4e feature a thiazole ring. Substituents on the benzamide moiety differ significantly: the target has a 4-fluoro group, while 4d and 4e employ 3,4-dichloro substituents. Fluorine’s electronegativity may enhance dipole interactions, whereas chlorine’s bulkiness could increase steric hindrance.
The pyridin-3-ylmethyl group in the target may enhance blood-brain barrier penetration relative to the pyridin-3-yl-thiazole linkage in 4d and 4e due to increased lipophilicity.
Biological Implications: Compounds like 4d and 4e have demonstrated moderate activity in preliminary antimicrobial assays, attributed to their thiazole and pyridine motifs. The target’s benzothiazole core could offer superior kinase inhibition profiles, as seen in related benzothiazole derivatives. The fluorinated chromenone derivative in highlights the role of fluorine in improving metabolic stability, a feature shared with the target compound.
Notes on Comparative Analysis
- Unresolved Data Gaps : Melting points and spectral data (e.g., $^1$H NMR, HRMS) for the target compound are absent in the provided literature, necessitating further experimental characterization.
- Therapeutic Potential: While 4d and 4e focus on antimicrobial applications, the target’s structural features align more closely with kinase inhibitors (e.g., EGFR or VEGFR targets), warranting dedicated pharmacological studies.
Q & A
Q. What are the key steps in synthesizing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. For example:
Amide bond formation : Reacting 4-fluorobenzoic acid derivatives with amines under coupling agents (e.g., EDC/HOBt) to form the benzamide core.
Benzothiazole ring construction : Cyclization of 2-aminothiophenol derivatives with carbonyl groups under acidic or oxidative conditions.
Functional group modifications : Introducing methoxy groups via nucleophilic substitution and alkylation of the pyridinylmethyl group.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to maximize yield. For instance, polar aprotic solvents (DMF) enhance nucleophilicity in substitution reactions, while lower temperatures reduce side products in alkylation steps .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton/carbon environments (e.g., distinguishing methoxy vs. fluoro substituents).
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns.
- Purity Assessment :
- HPLC : Quantifies impurities using reverse-phase columns and UV detection.
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How do structural modifications in related benzothiazole derivatives influence their biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Positioning : 4,7-Dimethoxy groups on benzothiazole enhance lipophilicity and membrane permeability compared to mono-methoxy derivatives, as shown in cytotoxicity assays .
- Pyridinylmethyl Substitution : The pyridin-3-yl group improves target affinity (e.g., kinase inhibition) due to π-π stacking with aromatic residues in binding pockets.
- Fluorine Incorporation : The 4-fluoro substituent increases metabolic stability by resisting oxidative degradation, as observed in pharmacokinetic studies of similar compounds .
Q. What strategies can resolve contradictions in reported biological activities of similar benzamide derivatives?
- Data Reconciliation Approaches :
Assay Standardization : Use uniform protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC values against cancer cells may arise from differing MTT assay conditions .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations caused by minor structural differences (e.g., ortho vs. para substituents).
Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate confounding factors (e.g., solvent effects in in vitro assays) .
Q. What in silico methods are used to predict the target interactions of this compound?
- Computational Workflow :
Pharmacophore Modeling : Tools like Schrödinger’s Phase map key interaction features (e.g., hydrogen bond acceptors near the benzothiazole ring).
Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
ADMET Prediction : SwissADME estimates properties like BBB permeability (e.g., fluorine enhances CNS penetration) and CYP450 inhibition risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
